methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate
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Overview
Description
Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate is a chemical compound with the molecular formula C6H7ClN2O4S2 and a molecular weight of 270.72 g/mol . This compound is known for its unique structure, which includes a thiazole ring substituted with a chlorosulfonyl group and a carbamate moiety. It is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:
Starting Materials: 4-methyl-1,3-thiazole-2-amine and chlorosulfonyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of the chlorosulfonyl isocyanate.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a sulfonamide derivative, while hydrolysis results in the formation of the corresponding amine and carbon dioxide .
Scientific Research Applications
Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially disrupting their function. This reactivity underlies its potential biological activities, such as antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-[5-(chlorosulfonyl)-4-ethyl-1,3-thiazol-2-yl]carbamate
- Methyl N-[5-(chlorosulfonyl)-4-phenyl-1,3-thiazol-2-yl]carbamate
- Methyl N-[5-(chlorosulfonyl)-4-isopropyl-1,3-thiazol-2-yl]carbamate
Uniqueness
Methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct reactivity and properties. The presence of the chlorosulfonyl group makes it a versatile intermediate for further chemical modifications, setting it apart from other similar compounds .
Properties
IUPAC Name |
methyl N-(5-chlorosulfonyl-4-methyl-1,3-thiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S2/c1-3-4(15(7,11)12)14-5(8-3)9-6(10)13-2/h1-2H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVKKVLKBSOQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1602614-81-2 |
Source
|
Record name | methyl N-[5-(chlorosulfonyl)-4-methyl-1,3-thiazol-2-yl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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